N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
Description
N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine (CAS: 1311280-05-3) is a pyridine derivative characterized by:
- A 3-bromo substituent and 5-trifluoromethyl group on the pyridine ring.
- A 2-amino-2-(dimethylamino)ethyl side chain at the pyridin-2-amine position. Its molecular formula is C₁₀H₁₃BrF₃N₃, with a molecular weight of 312.13 g/mol . The dimethylaminoethyl side chain introduces tertiary amine functionality, influencing solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-1-N',1-N'-dimethylethane-1,1,2-triamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N4/c1-18(2)8(15)5-17-9-7(11)3-6(4-16-9)10(12,13)14/h3-4,8H,5,15H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHLEVSTMYJCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC1=C(C=C(C=N1)C(F)(F)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Substituents: The bromo and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions, respectively.
Amination: The amino groups are introduced through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyridin-2-amine Backbones
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Side Chain Variations: The dimethylaminoethyl group in the target compound provides tertiary amine functionality, improving water solubility relative to purely hydrophobic analogs like compound 11 (octyl chain) . In contrast, compound 15’s 4-bromophenylmethyl side chain introduces aromaticity, which may enhance π-π stacking in biological systems .
Biological Relevance :
- While direct biological data for the target compound are unavailable, analogs like compound 15 and 11 were synthesized as FAK (Focal Adhesion Kinase) inhibitors . The target’s bromine and trifluoromethyl groups could enhance binding affinity to hydrophobic enzyme pockets.
Key Observations:
- Synthesis : The target compound’s synthesis likely involves cross-coupling reactions (e.g., Buchwald-Hartwig amination) similar to methods in and , though specific yields are undocumented .
Biological Activity
N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine (CAS: 1672675-19-2) is a complex organic compound that has garnered attention in medicinal chemistry and materials science due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromo group, a trifluoromethyl group, and an amino group. Its molecular formula is C10H14BrF3N4, with a molecular weight of 327.15 g/mol. The structural complexity of this compound allows for various interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1672675-19-2 |
| Molecular Formula | C10H14BrF3N4 |
| Molecular Weight | 327.15 g/mol |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : The compound's structural features allow it to bind to active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may interact with specific receptors, leading to altered signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar pyridine compounds exhibit significant antimicrobial properties. For instance, compounds bearing similar structural motifs have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.
Case Study: Synthesis and Biological Evaluation
A study focused on synthesizing various pyridine derivatives, including this compound, evaluated their cytotoxicity in cancer cell lines. The findings revealed that certain derivatives exhibited promising cytotoxic effects comparable to established chemotherapeutic agents .
Research Findings
- In Vitro Studies : Compounds similar to this compound have been tested for their antibacterial activity against various strains, showing minimum inhibitory concentrations (MICs) that indicate effective bacterial growth inhibition .
- Cytotoxicity : In studies involving cancer cell lines, certain analogs demonstrated significant cytotoxic effects, suggesting that modifications of this compound could lead to new anticancer agents .
- Pharmacological Reviews : Comprehensive reviews have highlighted the importance of structural modifications in enhancing the bioactivity of pyridine derivatives, indicating a pathway for future research on this compound .
Q & A
Basic: What are the key considerations for synthesizing N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine?
Methodological Answer:
The synthesis of this compound requires optimization of nucleophilic substitution and amine alkylation steps. Key factors include:
- Reagent Selection: Use brominated pyridine precursors (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine) and dimethylaminoethylamine derivatives. Similar protocols for pyridine derivatives emphasize halogen displacement under basic conditions .
- Catalysis: Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency, as seen in related trifluoromethylpyridine syntheses .
- Temperature Control: Exothermic reactions involving trifluoromethyl groups require controlled temperatures (0–25°C) to avoid decomposition .
- Purification: Column chromatography or recrystallization is critical, as residual dimethylaminoethyl groups can complicate NMR characterization .
Basic: How can spectroscopic techniques (NMR, IR) characterize this compound’s structure?
Methodological Answer:
- ¹H NMR: Focus on signals for dimethylaminoethyl groups (δ ~2.2–2.5 ppm, singlet for N(CH₃)₂) and pyridine protons (δ ~6.5–8.5 ppm). Compare to structurally similar compounds like N,N-dimethyl-5-(trifluoromethyl)pyridine-2-amine, where aromatic protons appear as doublets (J = 9.2 Hz) .
- ¹³C NMR: Identify CF₃ (δ ~120–125 ppm, quartet) and bromine-adjacent carbons (deshielded δ ~140–150 ppm) .
- IR: Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model nucleophilic substitution energetics. ICReDD’s approach combines computational screening with experimental validation to identify optimal conditions .
- Solvent Effects: Simulate solvent polarity (e.g., DMF vs. NMP) to predict reaction rates. highlights solvent-dependent yields in analogous reactions .
- Transition-State Analysis: Identify steric hindrance from the dimethylaminoethyl group to adjust reagent stoichiometry .
Advanced: How to resolve contradictions in reported biological activity data for similar pyridine derivatives?
Methodological Answer:
- Assay Variability: Compare enzyme inhibition protocols (e.g., IC₅₀ measurements under varying pH/temperature). PubChem data on related compounds shows divergent activities due to assay conditions .
- Structural Analogues: Analyze substituent effects. For example, replacing bromine with chlorine in 5-chloro-3-(trifluoromethyl)pyridin-2-amine alters binding affinity .
- Ligand-Receptor Dynamics: Molecular docking studies (e.g., using PDB ligand BY7) can clarify trifluoromethyl interactions with hydrophobic pockets .
Basic: What handling and stability precautions are required for this compound?
Methodological Answer:
- Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent bromine degradation .
- Safety Protocols: Avoid skin contact (use nitrile gloves) and inhalation (fume hoods). Follow P201 and P210 guidelines for flammable amines .
- Solubility: Test in polar aprotic solvents (DMF, DMSO) for reaction compatibility, as suggested by solubility data in .
Advanced: What challenges arise when scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Heat Dissipation: Exothermic dimethylaminoethylation requires jacketed reactors to maintain ≤25°C, as seen in industrial fluoropyridine production .
- Reactor Design: Use continuous-flow systems for precise mixing of brominated intermediates, minimizing side products .
- Purity Control: Implement inline FTIR or HPLC to monitor trifluoromethyl group stability during scale-up .
Advanced: How does the trifluoromethyl group influence this compound’s reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Effects: The CF₃ group stabilizes the pyridine ring via resonance, reducing electrophilic substitution rates. This is evident in slower bromination of 5-(trifluoromethyl)pyridin-2-amine derivatives .
- Biological Permeability: The lipophilic CF₃ group enhances membrane penetration, as observed in anticancer pyrazolo[1,5-a]pyrimidines .
- Metabolic Stability: Fluorine’s electronegativity resists oxidative degradation, prolonging half-life in pharmacokinetic studies .
Advanced: How to address discrepancies in synthetic yields reported for similar compounds?
Methodological Answer:
- Replicate Conditions: Compare solvent purity (e.g., DMF 99.0% vs. 99.8% in ) and catalyst lot variability .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., dehalogenated amines) that reduce yields .
- Kinetic Profiling: Track reaction progress via in situ Raman spectroscopy to optimize quenching times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
